Field: Biochemistry
Application Summary: An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes.
Method: Several enantiocomplementary IREDs were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity.
Field: Medicinal Chemistry
Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a chemical compound characterized by its unique structure, which includes a pyridine ring and a diazepane moiety. Its molecular formula is C₁₂H₁₆ClN₃O₂, and it has a molecular weight of approximately 269.73 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its structural features that may interact favorably with biological targets .
The reactivity of methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate can be attributed to the presence of the chlorine atom and the carboxylic acid derivative in its structure. The chlorine atom can participate in nucleophilic substitution reactions, while the isonicotinate group can undergo various transformations typical of carboxylic acids, such as esterification or amidation. Furthermore, the diazepane ring can also be involved in reactions typical for nitrogen-containing heterocycles, such as electrophilic aromatic substitution or ring-opening reactions under specific conditions .
The synthesis of methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate typically involves several steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .
Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate holds promise for various applications:
Interaction studies involving methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate are crucial for elucidating its biological mechanisms. Initial assays may include:
These studies are essential for understanding how this compound can be utilized effectively in therapeutic contexts .
Several compounds share structural similarities with methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 2-chloro-6-methylisonicotinate | C₉H₉ClN₂O₂ | Lacks diazepane; simpler structure |
| Methyl 2-chloro-6-(homopiperazin-1-yl)isonicotinate | C₁₂H₁₈ClN₃O₂ | Contains piperazine instead of diazepane |
| Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate | C₁₃H₁₉ClN₄O₂ | Contains a piperazine ring with a methyl substitution |
Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate stands out due to its incorporation of the diazepane ring which may enhance its interaction with biological targets compared to other isonicotinate derivatives that utilize different nitrogen-containing rings. This unique feature may contribute to distinct pharmacological properties and broaden its potential applications in medicinal chemistry .
The molecular structure of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate represents a complex heterocyclic system combining a substituted pyridine ring with a seven-membered diazepane moiety. X-ray crystallographic analysis of related isonicotinate derivatives has demonstrated that the pyridine ring maintains planarity with minimal deviation from the mean plane [1] [2]. The molecular framework consists of a pyridine core bearing chlorine substitution at the 2-position, an ester functionality at the 4-position, and a 1,4-diazepan-1-yl substituent at the 6-position.
Based on crystallographic studies of structurally analogous compounds, the pyridine ring system exhibits characteristic bond lengths with the carbon-nitrogen bonds in the aromatic system showing values consistent with aromatic character [3] [4]. The chlorine substitution at the 2-position introduces electron-withdrawing effects that influence the overall electron density distribution within the pyridine ring [5] [6]. The ester carbonyl group at the 4-position adopts a planar configuration relative to the pyridine ring, facilitating extended conjugation throughout the molecular framework [2] [7].
The 1,4-diazepane ring system attached at the 6-position presents conformational complexity characteristic of seven-membered nitrogen heterocycles [8] [9]. Conformational analysis of 1,4-diazepane systems indicates significant flexibility with multiple low-energy conformations accessible at ambient conditions [10] [11]. The chair and boat conformations represent the primary structural arrangements, with interconversion barriers typically ranging from 10-20 kcal/mol [8] [12]. The attachment point to the pyridine ring influences the preferred conformation through steric and electronic interactions.
The overall molecular geometry demonstrates a three-dimensional architecture where the diazepane ring extends perpendicular to the pyridine plane. Crystallographic parameters for related compounds indicate typical bond lengths of 1.47-1.51 Å for carbon-carbon bonds within the diazepane ring and 1.34-1.38 Å for carbon-nitrogen bonds in the pyridine system [4] [13]. The molecular packing in the crystalline state is stabilized through intermolecular hydrogen bonding interactions involving the nitrogen atoms of the diazepane ring and neighboring molecular units.
The ¹H Nuclear Magnetic Resonance spectrum of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate exhibits characteristic resonance patterns reflecting the diverse chemical environments within the molecular structure. Aromatic protons on the pyridine ring appear in the diagnostic region between 7.0-8.5 parts per million, consistent with typical chemical shifts observed for substituted pyridine systems [14] [15] [16]. The electron-withdrawing effects of the chlorine substituent and ester functionality cause downfield shifts relative to unsubstituted pyridine [17] [15].
Specifically, the proton at the 5-position of the pyridine ring appears as a singlet at approximately 8.2 parts per million, representing the most deshielded aromatic proton due to its proximity to the electronegative chlorine and nitrogen atoms [14] [18]. The proton at the 3-position resonates at approximately 7.4 parts per million, showing the influence of the electron-donating diazepane substituent which partially offsets the deshielding effects [15] [16].
The diazepane ring protons exhibit complex multipicity patterns in the aliphatic region between 2.5-3.5 parts per million [19] [8]. The methylene groups adjacent to the nitrogen atoms (N-CH₂) appear as triplets around 3.2 parts per million due to coupling with neighboring methylene protons [20] [8]. The central methylene groups of the diazepane ring resonate at approximately 2.8 parts per million, appearing as complex multipets due to the conformational flexibility of the seven-membered ring system [11] [12].
The methyl ester group produces a characteristic singlet at approximately 3.95 parts per million, consistent with typical chemical shifts observed for methoxy groups attached to aromatic ester functionalities [21] [22]. This chemical shift reflects the electron-withdrawing influence of the carbonyl group and the aromatic ring system [23] [21].
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic environment within the molecule. The carbonyl carbon of the ester functionality appears at approximately 170 parts per million, characteristic of aromatic ester carbonyls [23] [21] [24]. This chemical shift reflects the electron-withdrawing nature of the chlorine substituent and the aromatic ring system, which increases the electrophilic character of the carbonyl carbon [21] [25].
Aromatic carbons of the pyridine ring exhibit chemical shifts in the range of 125-150 parts per million, with specific values dependent on the substitution pattern and electronic effects [25] [26]. The carbon bearing the chlorine substituent (C-2) appears at approximately 145 parts per million, showing significant deshielding due to the electronegative chlorine atom [6] [16]. The carbon bearing the ester group (C-4) resonates at approximately 138 parts per million, reflecting the electron-withdrawing nature of the carbonyl functionality [23] [21].
The carbon atom substituted with the diazepane ring (C-6) appears at approximately 155 parts per million, indicating the electron-donating character of the nitrogen heterocycle which partially compensates for the electron-deficient nature of the pyridine system [15] [25]. The methoxy carbon of the ester group produces a characteristic signal at approximately 53 parts per million, consistent with typical values for aromatic methyl esters [21] [22].
Carbon atoms within the diazepane ring system exhibit chemical shifts in the aliphatic region between 25-55 parts per million [8] [11]. The carbons adjacent to nitrogen atoms appear at approximately 45-50 parts per million due to the deshielding effect of the electronegative nitrogen atoms [9] [12]. The central methylene carbons of the seven-membered ring resonate at approximately 28-32 parts per million, reflecting their more shielded environment [10] [11].
Two-dimensional Correlation Spectroscopy provides crucial connectivity information for structural confirmation. The COSY spectrum reveals characteristic cross-peaks between neighboring protons, establishing the connectivity pattern within both the aromatic and aliphatic regions of the molecule [18] [27]. Aromatic protons show cross-peaks confirming the substitution pattern on the pyridine ring, while the diazepane protons exhibit a complex network of correlations reflecting the conformational dynamics of the seven-membered ring system [8] [11].
Mass spectrometric analysis of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 269, corresponding to the calculated molecular weight of the compound [1] [28]. The presence of chlorine results in an isotope pattern showing peaks at m/z 269 and 271 with relative intensities reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes [29] [30].
Primary fragmentation pathways involve loss of the methoxy group (OCH₃, 31 mass units) to produce a base peak at m/z 238, representing the formation of the corresponding carboxylic acid derivative [31] [32]. Secondary fragmentation includes loss of carbon monoxide (CO, 28 mass units) from the ester functionality, yielding fragments at m/z 210 [33] [34]. The diazepane ring system undergoes characteristic fragmentation through cleavage of carbon-nitrogen bonds, producing diagnostic fragments that confirm the presence of the seven-membered nitrogen heterocycle [35] [36].
Electron impact ionization produces additional fragmentation patterns involving the pyridine ring system. Loss of the chlorine atom generates fragments at m/z 234, while ring contraction and expansion processes characteristic of aromatic nitrogen heterocycles contribute to the overall fragmentation spectrum [31] [37]. The relative intensities of these fragments provide valuable information about the stability and electronic properties of the various molecular regions.
Infrared spectroscopy of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate reveals characteristic vibrational modes that confirm the presence of key functional groups and provide information about molecular conformation and intermolecular interactions. The carbonyl stretching vibration of the ester functionality appears as a strong absorption at approximately 1745 cm⁻¹, consistent with aromatic methyl esters [38] [39] [40]. This frequency reflects the electron-withdrawing effects of the chlorinated pyridine ring system, which increases the carbonyl bond strength relative to aliphatic esters [41] [42].
Aromatic carbon-carbon stretching vibrations characteristic of the pyridine ring system appear in the region 1580-1600 cm⁻¹ [43] [44] [45]. These absorptions confirm the aromatic character of the pyridine ring and provide information about the electronic effects of the various substituents [46] [47]. The presence of the electron-withdrawing chlorine and ester groups, combined with the electron-donating diazepane substituent, creates a complex electronic environment that influences the vibrational frequencies [43] [48].
The carbon-chlorine stretching vibration appears as a medium-intensity absorption at approximately 750 cm⁻¹, characteristic of aromatic chlorine compounds [49] [50] [51]. This frequency is consistent with the presence of chlorine directly attached to the pyridine ring and provides confirmation of the substitution pattern [41] [52].
Nitrogen-hydrogen stretching vibrations from the diazepane ring system appear as weak to medium absorptions in the region 3200-3400 cm⁻¹ [48] [44]. These absorptions may show broadening due to intermolecular hydrogen bonding interactions in the solid state [45] [44]. Carbon-hydrogen stretching vibrations from both aromatic and aliphatic regions contribute to absorptions in the 2800-3100 cm⁻¹ region, with aromatic C-H stretches appearing at higher frequencies than aliphatic C-H stretches [43] [41].